N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide
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Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Cytotoxicity : New derivatives, including 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, were synthesized, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for anticancer applications (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity : Pyrazine-2-substituted carboxamide derivatives were synthesized and evaluated for antimicrobial activities, with some showing pronounced effects against Leuconostoc sp. growth, suggesting potential in antimicrobial treatments (El-Wahab et al., 2006).
Biological and Chemical Properties
Antifungal Leads : Exploration of Pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment led to novel antifungal leads targeting succinate dehydrogenase (SDH), providing insights into agricultural fungicides development (Wang et al., 2020).
Nonlinear Optical Properties : The synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions was reported, with DFT calculations revealing insights into electronic and nonlinear optical properties, indicating potential applications in material sciences (Ahmad et al., 2021).
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-6-2-3-7-15(14)22-11-5-4-8-19-16(20)13-12-17-9-10-18-13/h2-3,6-7,9-10,12H,8,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOBVFYKDIMMGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.